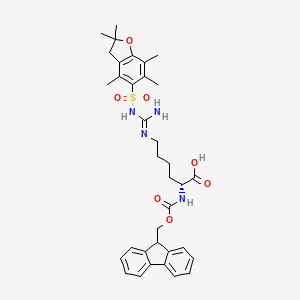
Fmoc-D-HoArg(Pbf)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-HoArg(Pbf)-OH: is a derivative of arginine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D-configuration of the amino acid, and a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidine side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-arginine using the Fmoc group. This is typically achieved by reacting D-arginine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Pbf Protection: The guanidine side chain of D-arginine is then protected using Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of Fmoc-D-HoArg(Pbf)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protecting group attachment.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: Fmoc-D-HoArg(Pbf)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed:
Deprotection: D-HoArg(Pbf)-OH after Fmoc removal, D-HoArg-OH after Pbf removal.
Coupling: Peptides containing D-HoArg residues.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-D-HoArg(Pbf)-OH is widely used in the synthesis of peptides, particularly those containing arginine residues. It allows for the incorporation of arginine in a protected form, which can be selectively deprotected during the synthesis process.
Biology:
Protein Engineering: The compound is used in the design and synthesis of proteins with specific arginine residues, which can influence protein folding and function.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, particularly those targeting diseases where arginine residues play a crucial role.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
Molecular Targets and Pathways:
Peptide Bond Formation: Fmoc-D-HoArg(Pbf)-OH participates in peptide bond formation during solid-phase peptide synthesis. The Fmoc and Pbf protecting groups ensure that the amino and guanidine groups are protected during the synthesis, allowing for selective deprotection and coupling reactions.
Protein Interaction: The presence of D-arginine residues in peptides can influence their interaction with proteins and other biomolecules, affecting their biological activity.
相似化合物的比较
Fmoc-D-Arg(Pbf)-OH: Similar to Fmoc-D-HoArg(Pbf)-OH but without the hydroxyl group on the arginine side chain.
Fmoc-L-Arg(Pbf)-OH: The L-configuration counterpart of this compound.
Fmoc-D-HoArg(Mtr)-OH: Similar compound with a different protecting group (Mtr - 4-methoxy-2,3,6-trimethylphenylsulfonyl) on the guanidine side chain.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group on the arginine side chain in this compound provides additional sites for hydrogen bonding, which can influence the peptide’s structure and function.
D-Configuration: The D-configuration of the amino acid can affect the peptide’s resistance to proteolytic degradation and its interaction with biological targets.
属性
IUPAC Name |
(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGZBRBJANHMLA-GDLZYMKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)
![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)
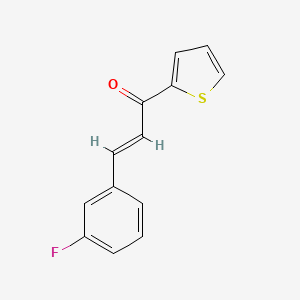
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571418.png)
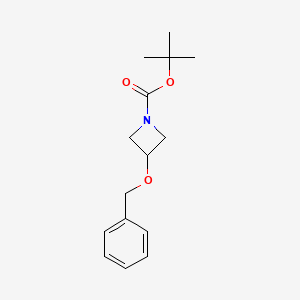
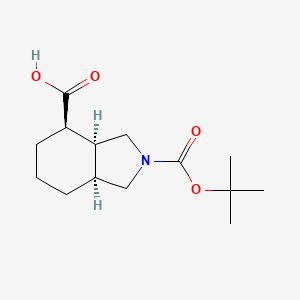
![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)
![2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2571425.png)
![1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea](/img/structure/B2571426.png)
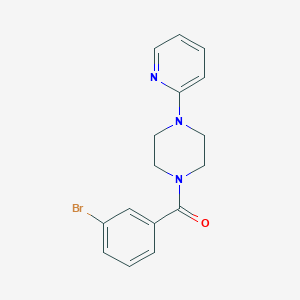
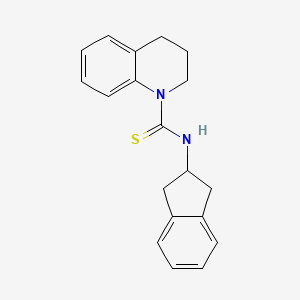
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)
